molecular formula C17H20N4O B7732089 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one

Cat. No.: B7732089
M. Wt: 296.37 g/mol
InChI Key: RYYDFJFNFDNVLY-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one: is a heterocyclic compound that features a benzimidazole ring fused to a pyrrolone ring with an amino group at the 5-position and a cyclohexyl group at the 1-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclization to Form the Pyrrolone Ring: The benzimidazole intermediate is then reacted with a suitable diketone or ketoester to form the pyrrolone ring.

    Introduction of the Cyclohexyl Group:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be performed on the benzimidazole ring, leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: It has potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.

Medicine:

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anticancer Activity: It may also have potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or DNA. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis.

Comparison with Similar Compounds

  • 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-morpholinoethyl)-2H-pyrrol-3-one
  • 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one
  • 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one

Comparison:

  • Structural Differences: The primary difference lies in the substituents at the 1-position of the pyrrolone ring. While 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one has a cyclohexyl group, the similar compounds have different substituents such as morpholinoethyl, methylphenyl, or other alkyl groups.
  • Biological Activity: These structural differences can lead to variations in biological activity, such as differences in enzyme inhibition, DNA interaction, and antimicrobial or anticancer properties.
  • Uniqueness: The presence of the cyclohexyl group in this compound may confer unique properties, such as increased lipophilicity, which can affect its bioavailability and interaction with biological targets.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c18-16-15(17-19-12-8-4-5-9-13(12)20-17)14(22)10-21(16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYDFJFNFDNVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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